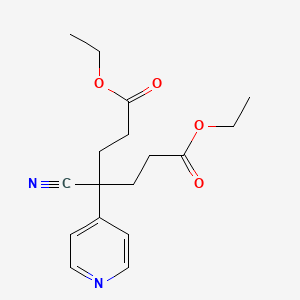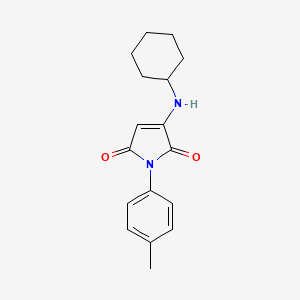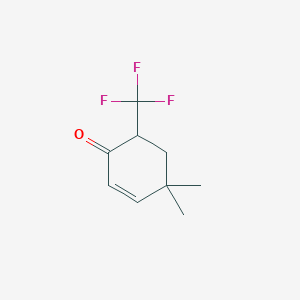
4,4-Dimethyl-6-(trifluoromethyl)cyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-6-(trifluoromethyl)cyclohex-2-en-1-one is an organic compound characterized by a cyclohexene ring substituted with dimethyl and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-6-(trifluoromethyl)cyclohex-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the dimethyl and trifluoromethyl groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product’s purity.
化学反応の分析
Types of Reactions: 4,4-Dimethyl-6-(trifluoromethyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives.
Substitution: Substitution reactions can replace one or more substituents on the cyclohexene ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: Halogenation and nitration reactions often involve reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
4,4-Dimethyl-6-(trifluoromethyl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Potential pharmaceutical applications include the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 4,4-Dimethyl-6-(trifluoromethyl)cyclohex-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The trifluoromethyl group, in particular, can enhance the compound’s stability and bioavailability.
類似化合物との比較
Cyclohex-2-en-1-one: A simpler analog without the dimethyl and trifluoromethyl groups.
4,4-Dimethylcyclohex-2-en-1-one: Lacks the trifluoromethyl group but shares the dimethyl substitution.
6-(trifluoromethyl)cyclohex-2-en-1-one: Contains the trifluoromethyl group but not the dimethyl groups.
Uniqueness: 4,4-Dimethyl-6-(trifluoromethyl)cyclohex-2-en-1-one is unique due to the combination of both dimethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability.
特性
CAS番号 |
113487-35-7 |
|---|---|
分子式 |
C9H11F3O |
分子量 |
192.18 g/mol |
IUPAC名 |
4,4-dimethyl-6-(trifluoromethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C9H11F3O/c1-8(2)4-3-7(13)6(5-8)9(10,11)12/h3-4,6H,5H2,1-2H3 |
InChIキー |
ZZQUFWADMUTBGP-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C(=O)C=C1)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


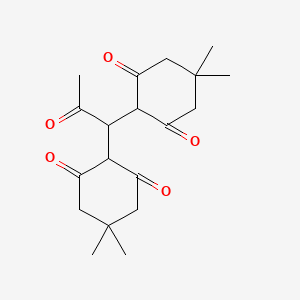

![3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14314621.png)
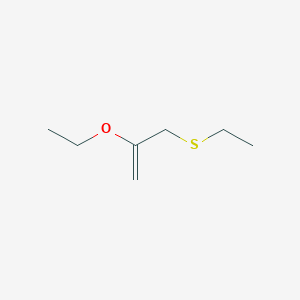

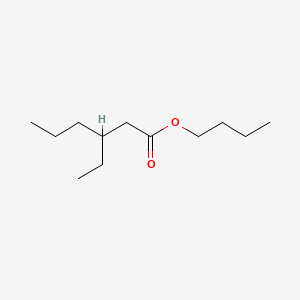
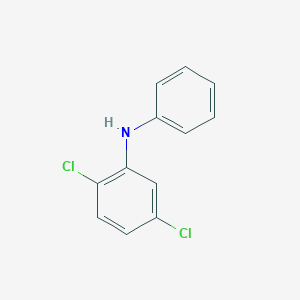
![1-([1,1'-Biphenyl]-4-yl)-2-(1,3-dithiolan-2-ylidene)ethan-1-one](/img/structure/B14314654.png)


![2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14314683.png)
![2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan](/img/structure/B14314697.png)
